molecular formula C16H13ClO5 B6410831 3-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid CAS No. 1261910-03-5

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid

Cat. No.: B6410831
CAS No.: 1261910-03-5
M. Wt: 320.72 g/mol
InChI Key: CVZDFDZSIHOHDR-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes chloro, methoxycarbonyl, and methoxy functional groups

Preparation Methods

The synthesis of 3-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-methoxycarbonylphenylboronic acid with 2-methoxybenzoic acid under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Chemical Reactions Analysis

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

3-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

3-(3-chloro-4-methoxycarbonylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c1-21-14-10(4-3-5-12(14)15(18)19)9-6-7-11(13(17)8-9)16(20)22-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZDFDZSIHOHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692012
Record name 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-03-5
Record name 3'-Chloro-2-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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